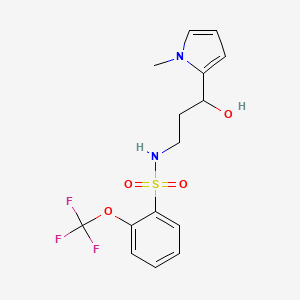
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17F3N2O4S and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Anticancer Properties
A study conducted by Ş. Küçükgüzel et al. (2013) focused on the synthesis of celecoxib derivatives, including compounds with structural similarities to "N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide." These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, showcasing its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
The study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) introduced a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. This derivative exhibited promising properties as a photosensitizer for photodynamic therapy, a treatment modality for cancer, demonstrating high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Hydrolysis and Environmental Degradation Studies
Research by I. Braschi et al. (1997) on the hydrolysis of triasulfuron, a compound structurally related to "N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide," provided insights into its degradation pathways in various pH conditions. This study is critical for understanding the environmental fate and degradation mechanisms of such compounds (I. Braschi et al., 1997).
GPR119 Agonists for Metabolic Disorders
Ming Yu and colleagues (2014) discovered and optimized novel GPR119 agonists with a structure incorporating the benzenesulfonamide motif. These compounds showed potential for treating metabolic disorders, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic applications (Ming Yu et al., 2014).
Inhibition of Carbonic Anhydrase
A study by H. Gul et al. (2016) synthesized new benzenesulfonamide derivatives and evaluated their potential as carbonic anhydrase inhibitors. Some derivatives displayed strong inhibition against human cytosolic isoforms, indicating their potential in developing treatments for conditions associated with dysregulated carbonic anhydrase activity (H. Gul et al., 2016).
properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4S/c1-20-10-4-5-11(20)12(21)8-9-19-25(22,23)14-7-3-2-6-13(14)24-15(16,17)18/h2-7,10,12,19,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJYHYTWBLNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

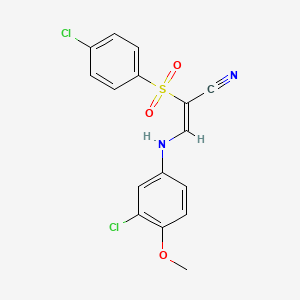
![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)
![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)


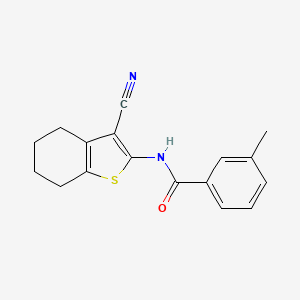
![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
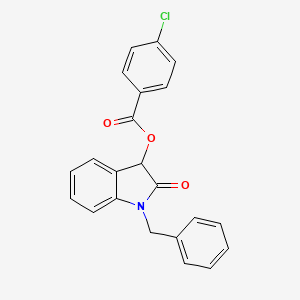
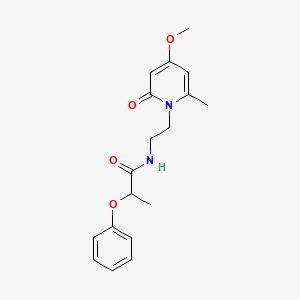
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2964908.png)
![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)
